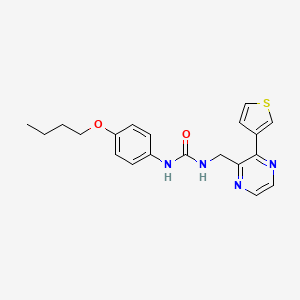

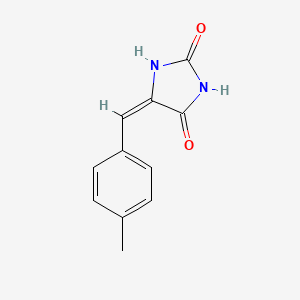

![molecular formula C14H10Cl2O2 B2849756 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone CAS No. 1126633-08-6](/img/structure/B2849756.png)

1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone

Vue d'ensemble

Description

1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone, also known as CCPE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CCPE is a synthetic organic compound that belongs to the family of aryl ketones. It has a molecular formula of C14H10Cl2O2 and a molecular weight of 301.14 g/mol.

Mécanisme D'action

Target of Action

The primary target of the compound “1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone” is currently unknown. This compound is a derivative of benzene, and benzene derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and DNA . .

Mode of Action

The mode of action of this compound is likely to involve electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In this process, the compound would form a sigma-bond with its target, generating a positively charged intermediate. This intermediate would then lose a proton, yielding a substituted benzene ring . The exact details of this interaction would depend on the specific target and the environment in which the reaction takes place.

Biochemical Pathways

For instance, it might interfere with the synthesis of other aromatic compounds or disrupt metabolic pathways involving these compounds .

Pharmacokinetics

Based on its molecular weight (281134 Da ), it is likely to have good oral bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed

Action Environment

The action, efficacy, and stability of “1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone” are likely to be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target. For instance, the compound’s reactivity might be enhanced in acidic conditions, which could facilitate electrophilic aromatic substitution .

Avantages Et Limitations Des Expériences En Laboratoire

1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been reported to exhibit high purity and yield. However, 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone has some limitations, such as its low solubility in water and its potential toxicity.

Orientations Futures

There are several future directions for research on 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone. One potential direction is the development of 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone-based therapeutics for the treatment of cancer, Alzheimer's disease, and other neurological disorders. Another potential direction is the synthesis of novel materials using 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone and its potential applications in agriculture.

Applications De Recherche Scientifique

1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone has been studied extensively for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone has been reported to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurological disorders.

In agriculture, 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone has been studied for its potential use as a herbicide. It has been reported to have selective herbicidal activity against certain weed species, making it a potential alternative to traditional herbicides.

In materials science, 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone has been studied for its potential use as a building block for the synthesis of novel materials with unique properties. It has been reported to have potential as a precursor for the synthesis of polymeric materials with high thermal stability and flame retardancy.

Propriétés

IUPAC Name |

1-[2-chloro-4-(2-chlorophenoxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c1-9(17)11-7-6-10(8-13(11)16)18-14-5-3-2-4-12(14)15/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNKJNBIZKGQMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC2=CC=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

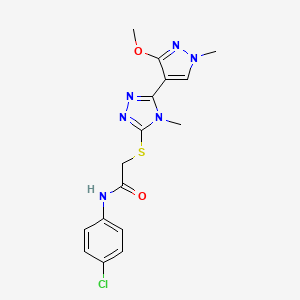

![4-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2849673.png)

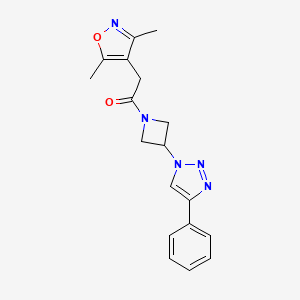

![11-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2849677.png)

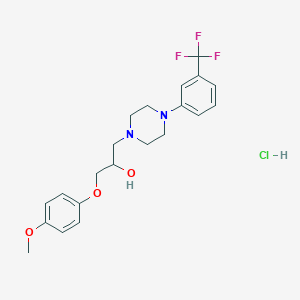

![5-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B2849683.png)

![N-(benzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2849688.png)

![2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B2849695.png)

![1,3-Dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2849696.png)